molecular formula C11H16ClNO5S B2819109 4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide CAS No. 700862-48-2

4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B2819109
CAS No.: 700862-48-2
M. Wt: 309.76
InChI Key: PDUHMGFRCHEVPC-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chloro and dimethoxy groups at positions 4, 2, and 5, respectively. The sulfonamide nitrogen is further functionalized with a 2-methoxyethyl group.

Properties

IUPAC Name

4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO5S/c1-16-5-4-13-19(14,15)11-7-9(17-2)8(12)6-10(11)18-3/h6-7,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUHMGFRCHEVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and 2-methoxyethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.

    Procedure: The 4-chloro-2,5-dimethoxybenzenesulfonyl chloride is dissolved in the solvent, and the 2-methoxyethylamine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and properties of analogous sulfonamides and related compounds:

Compound Name Substituents (R Group) Molecular Weight (g/mol) Biological Activity/Application Key Differences vs. Target Compound
Target Compound
4-Chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide
2-methoxyethyl ~342 (estimated) Unknown (hypothesized HDAC interaction) Reference compound; methoxyethyl enhances solubility
4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide 4-chloro-2,5-dimethoxyphenyl Higher (additional Cl) Not reported Aryl substituent reduces solubility; increased steric bulk
N-(4-Chloro-2,5-dimethoxyphenyl)-5-isopropyl-2-methoxybenzenesulfonamide 5-isopropyl-2-methoxy Not provided Promotes hair growth Isopropyl group increases lipophilicity; alters binding kinetics
4-Chloro-2,5-dimethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide 6-methyl-2-pyridinyl 342.80 Not reported Pyridine ring enables π-π stacking; higher polarity vs. methoxyethyl
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Boronic acid with methoxyethyl-phenoxy Not provided Fungal HDAC inhibition (IC₅₀ ~1 µM) Boronic acid core; methoxyethyl improves inhibition potency

Key Findings from Comparative Analysis

Substituent Effects on Solubility: The methoxyethyl group in the target compound likely enhances aqueous solubility compared to aryl-substituted analogs (e.g., ’s compound) . This aligns with findings in , where methoxyethyl-phenoxy boronic acids exhibited potent HDAC inhibition, attributed to improved solubility and target binding . In contrast, the pyridinyl substituent in ’s compound introduces polar aromatic interactions but may reduce membrane permeability compared to the flexible methoxyethyl chain .

Biological Activity Trends :

  • ’s compound, with a bulky isopropyl group, demonstrates efficacy in hair growth promotion, suggesting that lipophilic substituents may enhance tissue penetration . However, excessive lipophilicity (e.g., aryl or halogenated groups) could reduce solubility, as seen in ’s analog .
  • The methoxyethyl group’s balance of polarity and flexibility may position the target compound for applications in enzyme inhibition (e.g., HDACs or sulfonamide-targeted pathways), though empirical validation is needed .

Structural Alerts and Legal Considerations :

  • Compounds with phenethylamine backbones (e.g., 25C-NBOH in ) are regulated due to psychoactive properties, highlighting the importance of core structure in legal classification . The target compound’s sulfonamide backbone avoids this issue, making it more suitable for therapeutic development.

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~342 ~400 (estimated) 342.80
Key Functional Groups Methoxyethyl, Cl, OMe Aryl-Cl, OMe Pyridinyl, Cl, OMe
Predicted LogP ~2.5 (moderate lipophilicity) ~3.2 (higher lipophilicity) ~2.8 (polar pyridine)

Biological Activity

4-Chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique combination of chloro, methoxy, and sulfonamide groups, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

  • Molecular Formula : C₁₁H₁₆ClN₁O₅S
  • CAS Number : 700862-48-2
  • Structure : The compound features a benzenesulfonamide core with additional methoxy and chloro substitutions.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. For this compound, studies have shown moderate to strong antibacterial activity against various strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

The mechanism of action typically involves inhibition of bacterial folic acid synthesis, crucial for bacterial growth and replication.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The results suggest:

  • Acetylcholinesterase Inhibition : Significant inhibition was observed, indicating potential use in treating conditions like Alzheimer's disease.
  • Urease Inhibition : Strong inhibitory effects were noted, suggesting applications in managing infections caused by urease-producing bacteria.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on various synthesized sulfonamide derivatives, including this compound, demonstrated its effectiveness against Salmonella typhi and Bacillus subtilis. The study utilized broth dilution methods to determine the Minimum Inhibitory Concentration (MIC) values.
  • Enzyme Interaction Analysis :
    Fluorescence quenching studies were performed to evaluate the binding interactions between the compound and bovine serum albumin (BSA). The results indicated a high binding affinity, which is critical for assessing pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its structural components:

  • Sulfonamide Group : Mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase in bacteria.
  • Methoxy Substituents : Enhance lipophilicity and cellular uptake.
  • Chloro Group : May influence receptor interactions and stability.

Comparative Analysis with Similar Compounds

Compound NameKey DifferencesBiological Activity
4-Chloro-2,5-dimethoxybenzenesulfonamideLacks methoxyethyl groupModerate antibacterial activity
2,5-Dimethoxy-N-(naphthalen-2-yl)benzenesulfonamideContains naphthyl groupEnhanced anti-inflammatory effects
4-Chloro-N-(naphthalen-2-yl)benzenesulfonamideLacks methoxy groupsReduced solubility

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves sulfonylation of a chloro-dimethoxybenzene intermediate with a methoxyethylamine derivative. Key steps include:

  • Sulfonamide bond formation : Reacting 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-methoxyethylamine in dichloromethane (DCM) or dimethylformamide (DMF), using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .
    • Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (0–25°C to prevent side reactions), and stoichiometric excess of the amine (1.2–1.5 equivalents) .

Q. Which spectroscopic techniques are essential for structural validation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at 2,5-positions, sulfonamide linkage) .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretching) and ~1150 cm⁻¹ (S=O symmetric stretching) validate sulfonamide functionality .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during sulfonamide coupling?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% through uniform heating .
  • Continuous Flow Chemistry : Enhances reproducibility and scalability by minimizing batch-to-batch variability .
  • Byproduct Mitigation : Use of molecular sieves or scavenger resins to absorb excess HCl, preventing degradation of acid-sensitive intermediates .

Q. How can crystallographic data resolve ambiguities in molecular structure validation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : SHELX software (e.g., SHELXL) refines bond lengths and angles, resolving conflicts between NMR/IR data (e.g., confirming sulfonamide geometry) .
  • Twinned Data Refinement : For challenging crystals, SHELXD/SHELXE pipelines enable robust phasing and electron density mapping .
    • Example : A study on a related sulfonamide used SHELX to correct misassigned methoxy group orientations .

Q. What strategies address contradictions in reported biological activity data?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) to isolate pharmacophoric elements .
  • Dose-Response Profiling : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish target-specific effects from cytotoxicity .
    • Case Study : A structurally analogous sulfonamide (DQB) showed conflicting IC₅₀ values in HepG2 vs. Saos-2 cells due to differential ALPL enzyme expression .

Biological and Mechanistic Questions

Q. What biological targets are plausible based on structural motifs?

  • Methodological Answer :

  • Enzyme Inhibition : The sulfonamide group may target carbonic anhydrases or ALPL (alkaline phosphatase), as seen in DQB, which inhibits ALPL at 2 µM .
  • Receptor Interactions : The methoxyethyl side chain could enhance blood-brain barrier penetration, suggesting CNS targets (e.g., serotonin receptors) .
    • Experimental Validation : Radioligand binding assays or CRISPR-Cas9 knockout models can confirm target engagement .

Q. How can computational methods guide the design of derivatives with improved activity?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina predicts binding poses to ALPL or carbonic anhydrase IX .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets .

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